2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide
Description
2-Chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide (CAS: 379726-32-6) is a chloroacetamide derivative characterized by a substituted phenyl ring bearing two chlorine atoms and a methanesulfonyl group at the 2-, 5-positions, respectively. Its molecular formula is C₉H₈Cl₂NO₃S, with a molecular weight of 290.14 g/mol . The compound is primarily utilized in research and development (R&D) for pharmaceutical and agrochemical applications, owing to its sulfonamide and chloroacetamide functional groups, which are known to influence bioactivity and binding interactions . Structural analogs of this compound often exhibit herbicidal, fungicidal, or pharmacological properties, depending on substitution patterns .
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGLPAWGHCOJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide typically involves the reaction of 2-chloro-5-methylsulfonylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-chloro-5-methylsulfonylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of thionyl chloride (SOCl₂) as a catalyst has been reported to promote the deacylation of N-arylacetamides, which can be applied to the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Corresponding amine and carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the methylsulfonyl group.
Scientific Research Applications
2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Derivatives
Structural and Functional Group Analysis
Chloroacetamides share a common backbone of 2-chloro-N-(substituted phenyl)acetamide , but their biological and physicochemical properties vary significantly based on substituents. Below is a comparative analysis of key analogs:
Key Research Findings
- Structural Prioritization : Computational studies highlight that substituents at the 5-position (e.g., methanesulfonyl vs. methyl) significantly affect bioactivity and environmental fate .
- Synthetic Flexibility : The chloroacetamide scaffold allows modular substitution, enabling rapid generation of analogs with tailored properties .
Biological Activity
2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-5-methanesulfonylaniline with chloroacetyl chloride. The reaction is usually conducted in an organic solvent under controlled conditions to ensure optimal yield and purity.
Synthetic Route:
-
Starting Materials:
- 2-chloro-5-methanesulfonylaniline
- Chloroacetyl chloride
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
Reaction Conditions:
- The mixture is stirred at room temperature for several hours.
- The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, influencing cellular processes such as inflammation and cell proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study Findings:
- A study evaluated the effects of similar compounds on human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxicity against breast cancer cells (MCF-7) and others .
- Another study highlighted the potential of these compounds to inhibit NO production in macrophages, suggesting anti-inflammatory properties that could complement their anticancer effects .
Comparative Biological Activity
The table below summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 0.1 - 0.3 | |
| Related derivative 1 | Anti-inflammatory | 0.5 | |
| Related derivative 2 | Cytotoxicity against MCF-7 | 0.15 |
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Safety data sheets indicate that the compound may pose risks such as skin irritation and potential environmental hazards due to its toxicity to aquatic organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
